2-(Difluoromethyl)-5-(trifluoromethyl)benzo[d]oxazole
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Overview
Description
2-(Difluoromethyl)-5-(trifluoromethyl)benzo[d]oxazole is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzo[d]oxazole ring. This compound is known for its high thermal stability and low volatility, making it a valuable substance in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-(trifluoromethyl)benzo[d]oxazole typically involves the reaction of trifluoromethylbenzoxazole with difluoromethylating agents. One common method includes the use of trifluoromethylbenzoxazole and sodium hydride in the presence of difluoromethylating agents to produce the desired compound . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-(trifluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophilic reagents such as amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzo[d]oxazole derivatives .
Scientific Research Applications
2-(Difluoromethyl)-5-(trifluoromethyl)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with high thermal stability
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-(trifluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The compound’s effects are mediated through the activation or inhibition of various biochemical pathways. For instance, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylbenzoxazole: Similar in structure but lacks the difluoromethyl group.
2-Difluoromethylbenzoxazole: Similar in structure but lacks the trifluoromethyl group.
2-(Trifluoromethyl)benzimidazole: Contains a benzimidazole ring instead of a benzoxazole ring
Uniqueness
2-(Difluoromethyl)-5-(trifluoromethyl)benzo[d]oxazole is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s thermal stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C9H4F5NO |
---|---|
Molecular Weight |
237.13 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H4F5NO/c10-7(11)8-15-5-3-4(9(12,13)14)1-2-6(5)16-8/h1-3,7H |
InChI Key |
JFQYTYVITVRQQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(O2)C(F)F |
Origin of Product |
United States |
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